Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester
Overview
Description
Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester is a complex heterocyclic compound. This compound is part of the imidazo[2,1-c][1,2,4]triazine family, known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-c][1,2,4]triazine core, which is fused with a tetrahydro-8-(4-methylphenyl)-4-oxo moiety, and a methyl ester functional group.
Mechanism of Action
Target of Action
It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, have structural similarity with known antiviral drugs and purine antimetabolites . This suggests that the compound might interact with similar targets as these drugs.
Mode of Action
The exact mode of action of the compound is currently unknown. Given its structural similarity to known antiviral drugs and purine antimetabolites , it can be hypothesized that it might interfere with viral replication or disrupt purine metabolism, respectively. Further experimental studies are needed to confirm this.
Biochemical Pathways
If the compound acts similarly to other azolo[1,2,4]triazines, it could potentially affect pathways related to viral replication or purine metabolism .
Result of Action
Given its potential antiviral activity, it might inhibit viral replication, leading to a decrease in viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(halogenated alkyl)-1H-benzo[d]imidazoles with substituted phenylhydrazines . The reaction conditions often include the use of solvents such as dioxane or water, and bases like sodium carbonate . The reaction is typically carried out at elevated temperatures (70-80°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-c][1,2,4]triazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium carbonate as a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[2,1-c][1,2,4]triazine derivatives have a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Similar structure but with a benzo ring fused to the imidazo[1,2-d][1,2,4]triazine core.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with significant biological activity.
Imidazo[1,2-b]thiazole: Known for its antimycobacterial properties.
Uniqueness
Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
methyl 8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-3-5-10(6-4-9)17-7-8-18-12(19)11(13(20)21-2)15-16-14(17)18/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDVMKWLBHEHLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119502 | |
Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171498-26-2 | |
Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171498-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.